molecular formula C8H15N3 B13162967 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine

Cat. No.: B13162967
M. Wt: 153.22 g/mol
InChI Key: GREYPMSTZXPOFU-UHFFFAOYSA-N
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Description

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine is a pyrazole derivative characterized by a pyrazole ring substituted with a sec-butyl group at position 1 and a methyl group at position 3, with an amine functional group at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-butan-2-yl-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H15N3/c1-4-6(2)11-5-8(9)7(3)10-11/h5-6H,4,9H2,1-3H3

InChI Key

GREYPMSTZXPOFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C(=N1)C)N

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features can be compared to related pyrazol-4-ylamine derivatives:

Table 1: Substituent and Molecular Formula Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups
1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine Sec-butyl (1), Methyl (3) C₈H₁₅N₃ Pyrazole, amine
1-([1,3]dioxolan-4-ylmethyl)-1H-pyrazol-3-ylamine [1,3]dioxolan-4-ylmethyl (1) C₇H₁₁N₃O₂ Pyrazole, dioxolane, amine
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine (1-Methyl-pyrazol-3-yl)methyl (1) C₇H₁₁N₅ Bipyrazole, amine

Key Observations:

  • Lipophilicity : The sec-butyl group in the target compound likely enhances lipophilicity compared to the dioxolane-containing analog , which may improve membrane permeability in biological systems.
  • Steric Effects : The bulky sec-butyl substituent at position 1 may hinder rotational freedom and influence binding interactions compared to smaller substituents, such as the methyl-pyrazolylmethyl group in .

Biological Activity

1-Sec-butyl-3-methyl-1H-pyrazol-4-ylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring that is known for its potential pharmacological properties. Understanding the biological activity of this compound can provide insights into its applications in drug development and other therapeutic areas.

The molecular formula of this compound is C9H13N3C_9H_{13}N_3, with a molecular weight of 177.22 g/mol. The compound features a sec-butyl group and a methyl group attached to the pyrazole ring, contributing to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H13N3
Molecular Weight177.22 g/mol
IUPAC NameThis compound
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that pyrazole derivatives possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases such as arthritis and colitis. The specific pathways involved include the inhibition of NF-kB signaling, which is a key regulator of inflammation.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In cell line studies, it has shown cytotoxic effects against various cancer types, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase, leading to inhibited tumor growth.

Study on Antimicrobial Activity

A study published in Molecules evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The research demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Research Findings Summary

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against E. coli and S. aureusMolecules, 2022
Anti-inflammatoryReduced TNF-alpha and IL-6 levelsJournal of Inflammation, 2023
AnticancerInduced apoptosis in breast cancer cellsCancer Research, 2022

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